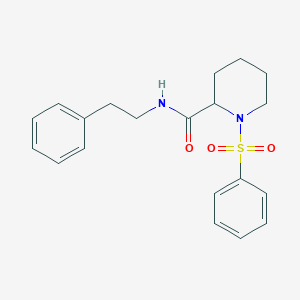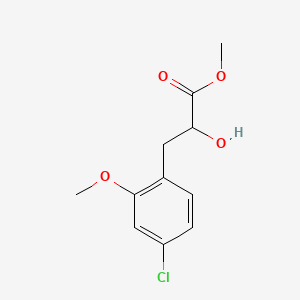
2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, along with an ethanamine side chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine typically involves the bromination of 5-methylthiophene followed by the introduction of the ethanamine group. One common method includes:
Bromination: 5-Methylthiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, various amines, under reflux or room temperature conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxy, cyano, and amino derivatives.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving:
Receptor Binding: May act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Enzyme Inhibition: Could inhibit certain enzymes, affecting metabolic processes.
DNA Interaction: Might interact with DNA, leading to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
2-(3-Bromo-5-methylthiophen-2-yl)acetic acid: Similar structure but with an acetic acid group instead of an ethanamine side chain.
1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-ol: Contains an ethanol group instead of an ethanamine side chain.
Uniqueness: 2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its ethanamine side chain differentiates it from other similar thiophene derivatives, providing unique opportunities for chemical modifications and applications .
Propiedades
Fórmula molecular |
C7H10BrNS |
|---|---|
Peso molecular |
220.13 g/mol |
Nombre IUPAC |
2-(3-bromo-5-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C7H10BrNS/c1-5-4-6(8)7(10-5)2-3-9/h4H,2-3,9H2,1H3 |
Clave InChI |
SSZVETRFGBLNBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)CCN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


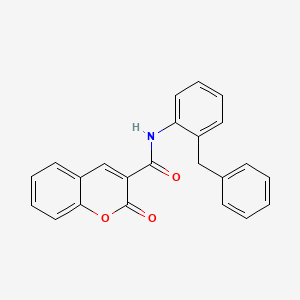
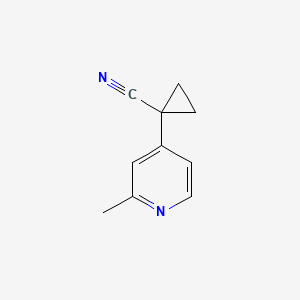
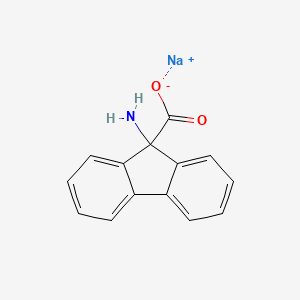
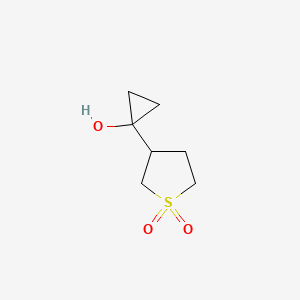
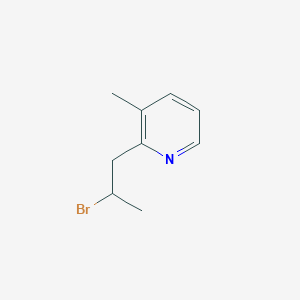

![2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide](/img/structure/B13587708.png)
![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
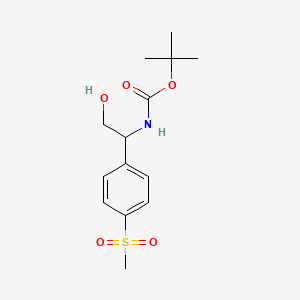
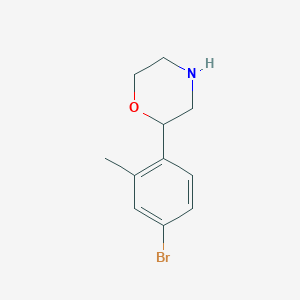

![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)
